molecular formula C14H18N4O3S2 B11764840 4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11764840
M. Wt: 354.5 g/mol
InChI Key: MIPHTTMCEWZPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with an ethyl group, a morpholinosulfonyl phenyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethyl-4H-1,2,4-triazole-3-thiol with 4-(morpholinosulfonyl)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the morpholinosulfonyl group.

    4-Ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of the morpholinosulfonyl group.

    4-Ethyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of the morpholinosulfonyl group.

Uniqueness

The presence of the morpholinosulfonyl group in 4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol imparts unique properties such as increased solubility in aqueous media and enhanced biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such properties are often desirable.

Properties

Molecular Formula

C14H18N4O3S2

Molecular Weight

354.5 g/mol

IUPAC Name

4-ethyl-3-(4-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H18N4O3S2/c1-2-18-13(15-16-14(18)22)11-3-5-12(6-4-11)23(19,20)17-7-9-21-10-8-17/h3-6H,2,7-10H2,1H3,(H,16,22)

InChI Key

MIPHTTMCEWZPRE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.